N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide
Descripción
N-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core, a p-tolyl (4-methylphenyl) group, and a 4-methylpiperazine substituent. The nitro group at the para position of the benzene ring confers strong electron-withdrawing properties, which may enhance the compound’s acidity and reactivity compared to analogs with electron-donating substituents . The 4-methylpiperazine moiety likely improves solubility in biological systems, while the p-tolyl group contributes to lipophilicity, influencing membrane permeability.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-16-3-5-17(6-4-16)20(23-13-11-22(2)12-14-23)15-21-29(27,28)19-9-7-18(8-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQWNKFPKRKGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 2: Comparative Properties of Sulfonamide Derivatives
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~3.5) suggests balanced solubility, making it suitable for both aqueous and lipid-rich environments. This contrasts with highly lipophilic analogs like Compound 2b (LogP ~4.2), which may preferentially target central nervous system receptors .
- Bioactivity: While direct data on the target compound’s activity is unavailable, structural analogs provide insights. The 4-methylpiperazine group in the target compound could enhance binding to G-protein-coupled receptors (GPCRs), as seen in Merck compound 14 (), which uses a pyridine-piperazine scaffold for receptor modulation .
Stability and Reactivity
The nitro group in the target compound may reduce photostability compared to methyl or tert-butyl analogs (). However, the 4-methylpiperazine substituent could mitigate this by acting as a radical scavenger, as seen in piperidine-based antioxidants . In contrast, azide-containing sulfonamides () are prone to explosive decomposition under thermal stress, limiting their pharmaceutical utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
